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Executive Summary

2-[(4-Chlorophenyl)amino]acetohydrazide (CAS 2371-31-5) is a critical pharmacophore
intermediate belonging to the class of

-substituted glycine hydrazides. Characterized by a 4-chloroaniline moiety linked to a hydrazine
group via an acetyl bridge, it serves as a "privileged scaffold" in medicinal chemistry. Its primary
utility lies in its reactivity as a precursor for nitrogen-rich heterocycles—specifically 1,3,4-
oxadiazoles, 1,2,4-triazoles, and thiadiazoles—which are ubiquitous in modern antifungal,
antibacterial, and anticancer drug discovery pipelines.

This guide details the physiochemical profile, validated synthetic protocols, and downstream
application logic for researchers utilizing this compound in lead optimization.
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Chemical Identity & Physiochemical Properties[1][2]
The compound is an
-aryl glycine derivative. The electron-withdrawing chlorine substituent at the para position of the

phenyl ring enhances lipophilicity compared to the unsubstituted parent, potentially influencing
the pharmacokinetic profiles of its derivatives.

heet: Physiochemical Specificati

Property Specification

IUPAC Name 2-(4-Chloroanilino)acetohydrazide

Common Synonyms -(4-Chlorophenyl)glycine hydrazide; 4-

Chlorophenylaminoacetic acid hydrazide

CAS Number 2371-31-5

Molecular Formula

Molecular Weight 199.64 g/mol
MDL Number MFCD00463072
Appearance White to off-white crystalline solid

Soluble in DMSO, DMF; Sparingly soluble in

Solubility
Ethanol (cold), Water
_ _ ~148-152 °C (Typical for this class; varies by
Melting Point )
purity/polymorph)
pKa (Predicted) ~12.5 (Hydrazide NH), ~3.5 (Aniline NH)

Critical Note on Storage: Hydrazides are susceptible to oxidation. Store at 2—-8°C under inert

gas (Nitrogen/Argon) to prevent discoloration and decomposition.
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Synthetic Pathway & Mechanism

The synthesis of 2-[(4-Chlorophenyl)amino]acetohydrazide is a two-step convergent
protocol. It relies on the nucleophilic substitution of an

-haloester followed by hydrazinolysis. This pathway is preferred over direct coupling due to
higher yields and easier purification.

Step 1: -Alkylation (Esterification)

Reagents: 4-Chloroaniline, Ethyl chloroacetate, Anhydrous Sodium Acetate (or

). Solvent: Ethanol or DMF. Mechanism: The amino group of 4-chloroaniline acts as a
nucleophile, attacking the

-carbon of ethyl chloroacetate, displacing the chloride ion (
mechanism).

Step 2: Hydrazinolysis

Reagents: Ethyl 2-[(4-chlorophenyl)amino]acetate, Hydrazine Hydrate (80-99%). Solvent:
Absolute Ethanol.[1] Mechanism: Nucleophilic acyl substitution. The hydrazine nitrogen attacks
the ester carbonyl, forming a tetrahedral intermediate which collapses to release ethanol and
the target hydrazide.

Visual Synthesis Workflow

4-Chloroaniline Step 1: N-Alkylation
(Start) Reflux/Base
Ethyl 2-[(4-chlorophenyl)

Step 1: N-Alkylation aminoJacetate
Ethyl Chloroacetate
(Reagent)

Step 2: Hydrazinolysis

Reflux/Base Reflux/EtOH

(Intermediate)

Step 2: Hydrazinolysis 2-[(4-Chlorophenyl)

Reflux/EtOH amino]acetohydrazide
Hydrazine Hydrate (Target)
(Reagent)

Click to download full resolution via product page

© 2026 BenchChem. All rights reserved. 3/9 Tech Support


https://www.benchchem.com/product/b1267248?utm_src=pdf-body
https://www.researchgate.net/publication/318567551_Synthesis_characterization_and_bioactivity_Zn2_Cu2_Ni2_Co2_Mn2_Fe3_Ru3_VO2_and_UO22_complexes_of_2-hydroxy-5-4-nitrophenyldiazenylbenzylidene-2-p-tolyl-_aminoacetohydrazide
https://www.benchchem.com/product/b1267248?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1267248?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Figure 1: Two-step synthetic pathway converting 4-chloroaniline to the target hydrazide via an
ester intermediate.[2][3][4][5]

Experimental Protocols
Protocol A: Synthesis of Intermediate Ester

e Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

e Charge: Add 4-Chloroaniline (0.05 mol), Ethyl chloroacetate (0.05 mol), and Potassium
Carbonate (anhydrous, 0.06 mol) into Ethanol (50 mL).

o Why: The base (
) neutralizes the HCI generated during substitution, driving the equilibrium forward.

» Reaction: Reflux the mixture for 6—8 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl
Acetate 7:3).

e Workup: Filter the hot solution to remove inorganic salts (

). Pour the filtrate into ice-cold water.

 Isolation: The ester usually precipitates as a solid. Filter, wash with water, and recrystallize
from ethanol.

Protocol B: Synthesis of Target Hydrazide (CAS 2371-31-
S)

e Setup: Clean 250 mL round-bottom flask with reflux condenser.
o Charge: Dissolve the Ester from Protocol A (0.02 mol) in Absolute Ethanol (30 mL).
e Activation: Add Hydrazine Hydrate (99%, 0.04 mol) dropwise.

o Why Excess? A 1:2 molar ratio prevents the formation of the dimer (

-diacylhydrazine) by ensuring hydrazine is always the dominant nucleophile.
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e Reaction: Reflux for 4-6 hours.

o Observation: The solution often turns clear then precipitates the hydrazide upon cooling.
« |solation: Cool the mixture to room temperature (or 0°C). Filter the solid product.[3][5]
 Purification: Recrystallize from hot ethanol to yield shiny crystals.

» Validation: Check Melting Point (~148-152°C) and IR (look for dual peaks at 3200-3300
cm~1 for

and carbonyl at ~1660 cm™2).

Structural Characterization Logic

To validate the synthesis of CAS 2371-31-5, researchers should look for specific spectral
signatures that confirm the loss of the ethoxy group (from the ester) and the formation of the
hydrazide.
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Technique

Diagnostic Signal

Interpretation

IR Spectroscopy

3300, 3200, 3150 cm~1

Stretching of
and

groups.

1660-1680 cm~1

Amide Carbonyl (

) stretch.

1H NMR (DMSO-ds)

9.0-9.5 ppm (s, 1H)

proton (Exchangeable with

).

4.0-4.5 ppm (s, 2H)

protons (Broad singlet).

3.7 ppm (d/s, 2H)

methylene protons.

6.5—7.2 ppm (m, 4H)

Aromatic protons (AA'BB'

system of 4-CI-Ph).

Mass Spectrometry

199/201

Molecular ion peak (
and

) showing 3:1 ratio typical of

Chlorine isotopes.

Applications: The "Privileged Scaffold"

This hydrazide is rarely the end-product. It is a divergent intermediate used to synthesize

heterocyclic libraries.

Key Cyclization Pathways

o Schiff Bases (Hydrazones): Reaction with aldehydes/ketones yields acylhydrazones, known

for iron-chelating and antimicrobial properties.

¢ 1,3,4-Oxadiazoles: Cyclization with
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or

/KOH. These derivatives are potent anti-inflammatory agents (similar to NSAID
pharmacophores).

e 1,2 4-Triazoles: Reaction with

followed by hydrazine treatment. Often explored for antifungal activity (ergosterol
biosynthesis inhibition).
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Figure 2: Divergent synthesis utility of the hydrazide scaffold in drug discovery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. 2-(4-Chlorophenyl)acetohydrazide | CBH9CIN20O | CID 456734 - PubChem
[pubchem.ncbi.nlm.nih.gov]

3. derpharmachemica.com [derpharmachemica.com]

4. 2-(4-Chlorophenoxy)acetohydrazide - PMC [pmc.ncbi.nim.nih.gov]

5. 2-(4-Methylanilino)acetohydrazide - PMC [pmc.ncbi.nim.nih.gov]

To cite this document: BenchChem. [2-[(4-Chlorophenyl)amino]acetohydrazide CAS number
and properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1267248#2-4-chlorophenyl-amino-acetohydrazide-
cas-number-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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